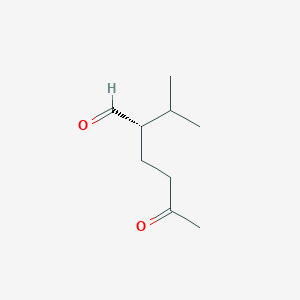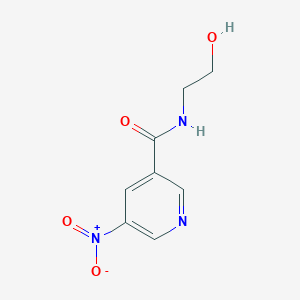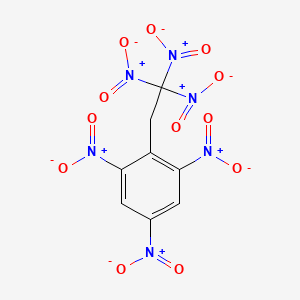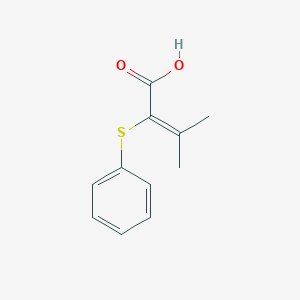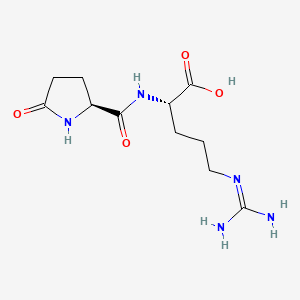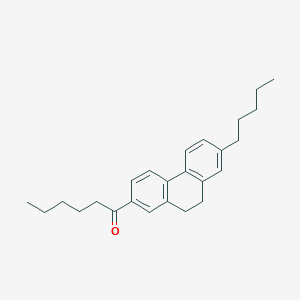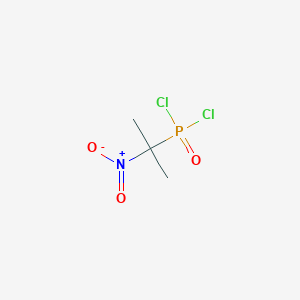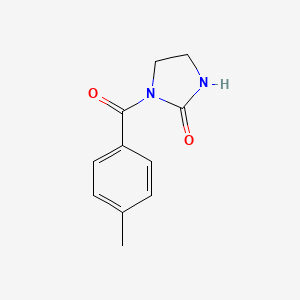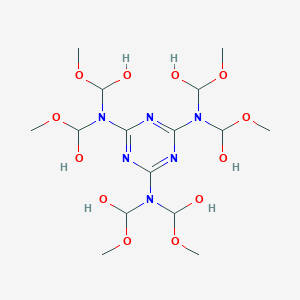
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol): is a complex organic compound characterized by its triazine core and multiple methoxymethanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) typically involves the reaction of cyanuric chloride with hexakis(methoxymethanol)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including nucleophilic substitution and condensation reactions, to achieve the final product.
Industrial Production Methods
On an industrial scale, the production of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace methoxymethanol groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Wissenschaftliche Forschungsanwendungen
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential anticancer activity.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(ethoxymethanol)
- (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(propoxymethanol)
Uniqueness
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) is unique due to its specific methoxymethanol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
58607-87-7 |
|---|---|
Molekularformel |
C15H30N6O12 |
Molekulargewicht |
486.43 g/mol |
IUPAC-Name |
[[4,6-bis[bis[hydroxy(methoxy)methyl]amino]-1,3,5-triazin-2-yl]-[hydroxy(methoxy)methyl]amino]-methoxymethanol |
InChI |
InChI=1S/C15H30N6O12/c1-28-10(22)19(11(23)29-2)7-16-8(20(12(24)30-3)13(25)31-4)18-9(17-7)21(14(26)32-5)15(27)33-6/h10-15,22-27H,1-6H3 |
InChI-Schlüssel |
KNJZWIDVVAHAFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(N(C1=NC(=NC(=N1)N(C(O)OC)C(O)OC)N(C(O)OC)C(O)OC)C(O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
![[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]](/img/structure/B14616280.png)

